Ethylbis(trimethylsilyl)amine

Description

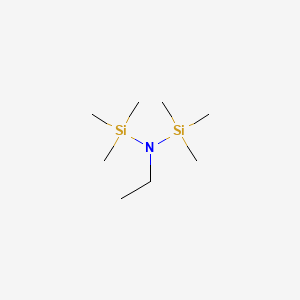

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(trimethylsilyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H23NSi2/c1-8-9(10(2,3)4)11(5,6)7/h8H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWVYCFORNDBRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN([Si](C)(C)C)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H23NSi2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340841 | |

| Record name | Ethylbis(trimethylsilyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.45 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2477-39-6 | |

| Record name | Ethylbis(trimethylsilyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethylbis Trimethylsilyl Amine

Established Synthetic Routes

The most common methods for synthesizing Ethylbis(trimethylsilyl)amine rely on the formation of silicon-nitrogen bonds through reactions of primary amines with organohalosilanes or through alkylation of silylamines.

Amination Reactions of Organohalosilanes

The reaction of ethylamine (B1201723) with a trimethylhalosilane, typically trimethylchlorosilane (TMCS), is a cornerstone for the synthesis of this compound. researchgate.net This nucleophilic substitution reaction involves the displacement of the halide by the amine. The reaction generally requires a base to neutralize the hydrogen halide byproduct, which can be an excess of ethylamine or a tertiary amine like triethylamine. researchgate.net

The selection of solvent and reaction conditions is crucial for achieving high yields. Solvents such as dimethylformamide, hexane, acetonitrile, tetrahydrofuran, and toluene (B28343) are commonly employed. researchgate.net The reaction can often be carried out at room temperature, although in some cases, refluxing for several hours may be necessary to drive the reaction to completion. researchgate.net The progress of the reaction can be monitored by observing the cessation of ammonia (B1221849) evolution when silylamines are used. researchgate.net

Table 1: Amination Reaction Parameters

| Reactants | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Ethylamine, Trimethylchlorosilane | Triethylamine | Hexane | Room Temperature | High |

This table presents typical, generalized conditions. Specific yields are highly dependent on the precise reaction scale and purification methods.

Modified Alkylation Procedures

An alternative to the direct amination of halosilanes is the alkylation of a pre-formed silylamine. A common precursor for this method is hexamethyldisilazane (B44280) (HMDS). The N-H bond in HMDS can be deprotonated by a strong base to form an amide anion, which then acts as a nucleophile to attack an ethylating agent, such as ethyl halide.

This approach offers a pathway to introduce the ethyl group in a controlled manner. A practical method for synthesizing symmetric disulfides from alkyl halides has been developed using thiourea (B124793) and HMDS in DMSO at 50 °C, demonstrating the utility of HMDS in reactions involving alkyl halides. researchgate.net While this specific example leads to disulfides, the underlying principle of using HMDS with alkyl halides is relevant to the synthesis of N-alkylated silylamines.

Alternative Synthetic Approaches and Yield Optimization

Research into the synthesis of silylamines is ongoing, with a focus on developing more efficient and selective catalytic methods. researchgate.netrsc.org Strategies for maximizing reaction yield are a key aspect of this research. numberanalytics.comnumberanalytics.com

Optimization of reaction conditions, including temperature, pressure, and reaction time, is a fundamental strategy for improving yields. numberanalytics.com The choice of solvent can also significantly impact reaction outcomes. numberanalytics.com For silylation reactions, catalysts can enhance both the rate and selectivity. numberanalytics.com For instance, the addition of a small amount of sulfuric acid, ammonium (B1175870) sulfate, or trimethylchlorosilane can facilitate the silylation of less reactive groups. researchgate.net

Catalyst design is another critical area of investigation. Catalysts with high surface area and optimal active site density can lead to improved reaction rates and selectivity. numberanalytics.com For example, in the synthesis of silylamines, various transition metal complexes have been explored as catalysts. researchgate.net

Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. researchgate.netresearchgate.netnih.gov By replacing an atom with its isotope, researchers can track the movement of specific atoms throughout a chemical transformation. researchgate.net This technique is particularly valuable in complex reactions where multiple pathways are possible.

For silylamine synthesis, isotopic labeling can provide insights into the nature of intermediates and transition states. For example, using ¹⁵N-labeled ethylamine in the reaction with trimethylchlorosilane would allow for the unequivocal tracking of the nitrogen atom. This can help to confirm the proposed nucleophilic substitution mechanism.

There are two main approaches to isotopic labeling: exchanging suitable atoms in the final product or building the molecule from isotopically labeled starting materials. researchgate.net For this compound, the latter approach would involve using ¹⁵N-labeled ethylamine. The synthesis of ¹⁵N-labeled heterocycles has been achieved through various methods, including nitrogen replacement processes and the use of labeled reagents like [¹⁵N]NaNO₂. rsc.orgnih.gov While direct studies on isotopically labeled this compound are not widely reported, the principles of isotopic labeling are broadly applicable to understanding its formation and reactivity. researchgate.netresearchgate.netnih.gov

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Trimethylchlorosilane |

| Ethylamine |

| Triethylamine |

| Dimethylformamide |

| Hexane |

| Acetonitrile |

| Tetrahydrofuran |

| Toluene |

| Hexamethyldisilazane |

| Ethyl halide |

| Dimethyl sulfoxide |

| Thiourea |

| Sulfuric acid |

| Ammonium sulfate |

Chemical Reactivity and Derivatization Pathways

Acid-Base Chemistry and Deprotonation

The presence of two bulky trimethylsilyl (B98337) groups and an ethyl group on the nitrogen atom profoundly influences its acid-base properties.

Ethylbis(trimethylsilyl)amine can be deprotonated by a strong base to form the corresponding amide anion, N-Ethylbis(trimethylsilyl)amide. This reaction is analogous to the deprotonation of the more common bis(trimethylsilyl)amine (HMDS). wikipedia.orgchemeurope.com The process typically involves an organolithium reagent, such as n-butyllithium, which abstracts the proton from the N-H group if it were present, or in this case, facilitates the formation of a metalated amide. The resulting lithium salt, Lithium N-Ethylbis(trimethylsilyl)amide, is a potent, sterically hindered base.

Reaction: Formation of Lithium N-Ethylbis(trimethylsilyl)amide

| Reactant 1 | Reactant 2 | Product | Byproduct |

|---|

This deprotonation creates a highly reactive species where the negative charge is localized on the nitrogen atom, stabilized by the adjacent silicon atoms.

The defining characteristic of the N-Ethylbis(trimethylsilyl)amide anion is its function as a strong, non-nucleophilic base. wikipedia.org The two bulky trimethylsilyl groups sterically shield the nitrogen atom, significantly hindering its ability to act as a nucleophile and attack electrophilic centers like carbonyl carbons. wikipedia.org This steric hindrance ensures that its primary role in chemical reactions is the abstraction of protons, even weakly acidic ones. wikipedia.orgwikipedia.org

Its behavior is comparable to other widely used non-nucleophilic bases such as Lithium Diisopropylamide (LDA) and Lithium Bis(trimethylsilyl)amide (LiHMDS). wikipedia.orgrsc.org These bases are instrumental in organic synthesis for generating enolates from ketones and esters without competing nucleophilic addition reactions. wikipedia.orgwikipedia.org The choice between these bases often depends on the specific substrate and desired reaction conditions, with the ethyl group in Ethylbis(trimethylsilyl)amide offering subtle modifications in steric bulk and solubility compared to LiHMDS.

Comparison of Common Non-Nucleophilic Bases

| Base | Conjugate Acid pKa (approx.) | Key Feature |

|---|---|---|

| Lithium Diisopropylamide (LDA) | 36 | Very strong, sterically hindered base. wikipedia.org |

| Lithium Bis(trimethylsilyl)amide (LiHMDS) | 26 | Strong, very sterically hindered, good solubility in nonpolar solvents. wikipedia.org |

Silylation Reactions and Related Transformations

This compound and its corresponding amide are involved in reactions that introduce trimethylsilyl groups onto other molecules.

While not a primary silylating agent itself in the way that trimethylsilyl chloride (TMSCl) is, this compound plays a crucial role in silylation reactions. It can be used to silylate alcohols, amines, and other compounds containing active hydrogen atoms, often in the presence of a catalyst. wikipedia.org The process involves the transfer of a trimethylsilyl group from the nitrogen to an acceptor molecule, forming a more stable O-Si, N-Si, or C-Si bond and releasing ethylamine (B1201723). These reactions are typically driven by the formation of a thermodynamically stable product.

Example: Silylation of an Alcohol

| Substrate | Reagent | Product | Byproduct |

|---|

The ability to act as both a base and a silylating species allows this compound to facilitate various functional group interconversions. For instance, a carboxylic acid can be converted into its trimethylsilyl ester. This transformation is useful for protecting the carboxylic acid group or for increasing the volatility of the compound for analysis by gas chromatography. The reaction proceeds by initial deprotonation of the acidic proton, followed by silylation of the resulting carboxylate.

Example: Conversion of Carboxylic Acid to Silyl (B83357) Ester

| Substrate | Reagent | Intermediate | Product |

|---|

Formation of Organometallic Species and Coordination Compounds

The deprotonated form of this compound, the N-Ethylbis(trimethylsilyl)amide anion, is an excellent ligand for a wide range of metal ions. Its large steric bulk is highly effective at stabilizing metal centers, often leading to complexes with low coordination numbers and unusual geometries. These features can impart unique reactivity to the metal center.

The chemistry is analogous to that of the well-studied bis(trimethylsilyl)amide (HMDS) ligand, which forms complexes with alkali metals, alkaline earth metals, transition metals, and lanthanides. nih.gov The steric hindrance provided by the ligands prevents oligomerization and can create a coordinatively unsaturated metal center, which is often highly reactive in catalysis and small molecule activation. Research has shown that related bis(trimethylsilyl)amido lanthanide complexes can undergo intramolecular deprotonation, highlighting the reactivity of the ligand framework itself. nih.gov

Examples of Metal Complexes with Amide Ligands

| Metal Center | Ligand | Complex Type | Significance |

|---|---|---|---|

| Lithium (Li) | N-Ethylbis(trimethylsilyl)amide | Dimeric or higher aggregates | Used as a strong, non-nucleophilic base. |

| Lanthanides (e.g., Er, Y) | Bis(trimethylsilyl)amide | Anionic complexes | Can undergo further reactions like γ-deprotonation. nih.gov |

N-Ethylbis(trimethylsilyl)amine as a Ligand Precursor

The utility of N-Ethylbis(trimethylsilyl)amine as a ligand precursor stems from the facile deprotonation of the N-H bond to generate the ethylbis(trimethylsilyl)amide anion, [N(SiMe₃)₂(Et)]⁻. This is typically achieved through reaction with strong bases such as alkali metal alkyls (e.g., n-butyllithium) or alkali metal hydrides. The resulting alkali metal salt of the amide is a key intermediate that can be used in subsequent reactions with a wide range of metal and main group element halides.

The general method for the preparation of metal complexes using this ligand precursor involves a salt metathesis reaction. wikipedia.orgthieme-connect.de In this approach, the alkali metal salt of ethylbis(trimethylsilyl)amide is reacted with a metal or main group element halide. The driving force for the reaction is the formation of a stable alkali metal halide salt, which often precipitates from the reaction mixture, facilitating the isolation of the desired metal amide complex. wikipedia.orgthieme-connect.de

The bulky nature of the ethylbis(trimethylsilyl)amide ligand is a critical feature. This steric hindrance can prevent the formation of polymeric structures and stabilize monomeric complexes with low coordination numbers. The specific coordination geometry and the number of ligands that can be accommodated around a central atom are highly dependent on the size of the metal or main group element.

Reactivity with Transition Metal and Main Group Precursors

The ethylbis(trimethylsilyl)amide ligand can be introduced to a variety of transition metal and main group precursors, typically halides, to form the corresponding metal amide complexes. The reactivity pattern is analogous to that of the more extensively studied bis(trimethylsilyl)amide (HMDS) ligand.

Transition Metal Complexes:

The reaction of an alkali metal salt of ethylbis(trimethylsilyl)amide with transition metal halides (e.g., chlorides, bromides) is expected to yield the corresponding transition metal bis(trimethylsilyl)amide complexes. wikipedia.orgthieme-connect.de The number of amide ligands that coordinate to the metal center is dependent on the oxidation state and coordination preferences of the metal. For example, divalent transition metals would be expected to form complexes of the type M[N(SiMe₃)₂(Et)]₂, while trivalent metals would form M[N(SiMe₃)₂(Et)]₃.

Representative Reactions with Transition Metal Precursors

| Metal Precursor | Amide Reagent | Expected Product | Byproduct |

|---|---|---|---|

| MCl₂ | 2 Li[N(SiMe₃)₂(Et)] | M[N(SiMe₃)₂(Et)]₂ | 2 LiCl |

Main Group Precursors:

Similarly, main group element halides are reactive towards alkali metal ethylbis(trimethylsilyl)amides. This provides a synthetic route to a variety of main group amides. For instance, reactions with Group 13 halides like aluminum trichloride (B1173362) (AlCl₃) or gallium trichloride (GaCl₃) would be expected to produce the corresponding tris(amido) complexes.

Representative Reactions with Main Group Precursors

| Main Group Precursor | Amide Reagent | Expected Product | Byproduct |

|---|---|---|---|

| AlCl₃ | 3 Li[N(SiMe₃)₂(Et)] | Al[N(SiMe₃)₂(Et)]₃ | 3 LiCl |

| GaCl₃ | 3 K[N(SiMe₃)₂(Et)] | Ga[N(SiMe₃)₂(Et)]₃ | 3 KCl |

It is important to note that while these reactions are based on the well-established chemistry of related bis(trimethylsilyl)amides, specific experimental data for the reactivity of N-Ethylbis(trimethylsilyl)amine is limited in publicly accessible literature. The steric and electronic effects of the ethyl group in comparison to the hydrogen atom in HMDS may lead to subtle differences in reactivity and the properties of the resulting complexes.

Applications in Advanced Materials Science

Precursor Chemistry for Thin Film Deposition

Ethylbis(trimethylsilyl)amine is a key precursor molecule for depositing thin films, particularly those within the silicon-carbon-nitrogen system. Its volatility and thermal decomposition characteristics are advantageous for vapor deposition techniques.

This compound has been successfully utilized as a single-source precursor for the synthesis of silicon carbonitride (SiCxNy) films through chemical vapor deposition methods. researchgate.net SiCN is a nonstoichiometric compound that combines the desirable properties of silicon carbide (SiC) and silicon nitride (SiN), such as high hardness and a wide, tunable bandgap. researchgate.net The use of a single-source precursor like this compound simplifies the deposition process by providing all the necessary elements (Si, C, N) in one molecule, offering better control over the film's stoichiometry.

Research has demonstrated that the properties of SiCxNy films are highly dependent on the deposition conditions. For instance, the deposition temperature plays a crucial role in the film's final structure and characteristics. researchgate.net

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a technique that employs plasma to energize the precursor gases, allowing for film deposition at lower temperatures compared to traditional thermal CVD. mdpi.com When this compound is used as a precursor in PECVD, the plasma facilitates the decomposition of the molecule into reactive radicals. These reactive species then adsorb onto the substrate surface and react to form the desired thin film. youtube.com

The mechanism of film growth from this compound in a PECVD process is a multi-step phenomenon. At lower deposition temperatures (e.g., 100-400 °C), the process tends to form highly hydrogenated, polymeric-like films. researchgate.netdntb.gov.ua As the deposition temperature increases, these polymeric structures undergo further cross-linking and transformation, leading to the formation of a more inorganic, ceramic-like material. researchgate.net Fourier Transform Infrared (FT-IR) analysis has shown that this temperature increase leads to a transition from the low-temperature polymeric-like films to a high-temperature inorganic material. researchgate.net

The addition of other gases, such as ammonia (B1221849) (NH3) or helium (He), into the plasma can significantly influence the film's composition and properties. researchgate.net Using ammonia as an additional gas source leads to a more effective incorporation of nitrogen atoms into the film, shifting the composition from a silicon carbide-like material (SiC:H) towards a silicon nitride-like material (SiN:H). dntb.gov.ua This, in turn, affects the optical and electrical properties of the resulting films.

Table 1: Influence of Deposition Temperature on SiCxNy Film Properties using this compound (BTMSEA) + He

| Deposition Temperature (°C) | Hardness (GPa) | Optical Band Gap (eV) | Film Structure |

|---|---|---|---|

| 100-500 | Not specified | 1.9 - 4.4 | Polymeric-like, transparent (85-95% transmittance) |

| > 500 | 18.5 - 21.5 | Decreases | Inorganic, contains carbon phase, reduced transmittance |

Data sourced from ResearchGate. researchgate.net

Table 2: Effect of Ammonia (NH3) Addition on PECVD-grown SiCxNy Films

| Parameter | BTMSEA + He | BTMSEA + NH3 |

|---|---|---|

| Film Composition | SiC:H | SiN:H |

| Refractive Index | 1.55 - 2.08 | Varies with NH3 content |

| Optical Band Gap (eV) | 3.0 - 5.2 | 2.0 - 5.1 |

| Film Transmittance (%) | 85-95% | 80-90% |

Data sourced from OUCI and ResearchGate. researchgate.netdntb.gov.ua

Role in Surface Modification Technologies

The application of this compound extends to surface modification, primarily through the properties of the films it helps create. The SiCN films deposited using this precursor can have their surface characteristics, such as wettability, altered through post-deposition treatments. dntb.gov.ua For example, treating the SiCN films with different gas plasmas like helium (He), oxygen (O2), or ammonia (NH3) can modify their surface energy and contact angle. dntb.gov.ua This capability is crucial for applications requiring specific surface interactions, such as in microelectronics or biomedical devices where adhesion and biocompatibility are critical.

Contribution to Novel Ceramic and Polymeric Material Synthesis

This compound is a direct contributor to the synthesis of novel ceramic materials. As detailed previously, it is a precursor for silicon carbonitride (SiCN), a ternary ceramic with a combination of properties from silicon carbide and silicon nitride. researchgate.net The ability to tune the elemental composition and bonding structure of SiCN films by adjusting PECVD process parameters allows for the creation of ceramic coatings with specific hardness, optical transparency, and dielectric properties. researchgate.netdntb.gov.ua High-temperature processing of films grown from this compound results in hard ceramic coatings with hardness values reaching up to 21.5 GPa. researchgate.net

In the context of polymeric materials, the use of this compound in low-temperature PECVD results in the formation of hydrogenated, polymeric-like films. researchgate.netdntb.gov.ua These films represent a class of hybrid organic-inorganic polymers. While often serving as an intermediate step towards a fully inorganic ceramic film, these polymeric materials themselves can have interesting properties and potential applications where a combination of polymer-like processability and ceramic-like stability is desired.

Coordination Chemistry and Ligand Properties of N Silylated Amines

Binding Modes and Coordination Geometries

The deprotonated form of ethylbis(trimethylsilyl)amine, ethylbis(trimethylsilyl)amide, typically coordinates to a metal center (M) through the nitrogen atom, forming a metal-nitrogen (M-N) bond. The primary binding mode is as a terminal, monodentate ligand. The coordination geometry around the metal center is significantly influenced by the number of amide ligands and the nature of the metal itself.

Due to the bulky nature of the two trimethylsilyl (B98337) groups, complexes of the ethylbis(trimethylsilyl)amide ligand are generally monomeric, in contrast to less sterically hindered metal amides which may form oligomeric structures. wikipedia.orgencyclopedia.pub The significant steric hindrance provided by the ligand can lead to complexes with low coordination numbers. For instance, with divalent metals, it is common to observe the formation of three-coordinate complexes.

The geometry of the M-N-Si and Si-N-Si linkages is also a key feature. The Si-N-Si bond angle is typically wide, and the M-N bond can be part of a trigonal planar or pyramidal coordination environment at the nitrogen atom, depending on the metal and other ligands present. This flexibility in coordination geometry is a defining characteristic of N-silylated amide complexes.

Steric and Electronic Effects of the this compound Ligand

The this compound ligand exerts significant steric and electronic effects that dictate the properties of its metal complexes.

Steric Effects: The most prominent feature of the ethylbis(trimethylsilyl)amide ligand is its substantial steric bulk, arising from the two trimethylsilyl groups attached to the nitrogen atom. This steric hindrance plays a crucial role in:

Stabilizing Low Coordination Numbers: The bulky nature of the ligand prevents the coordination of multiple ligands to the metal center, thereby stabilizing complexes with low coordination numbers.

Promoting Monomeric Structures: The steric bulk effectively shields the metal center, preventing the formation of bridges between metal atoms and thus favoring the formation of monomeric complexes. wikipedia.orgencyclopedia.pub

Influencing Reactivity: The steric environment created by the ligand can control the access of substrates to the metal center, influencing the selectivity of catalytic reactions. researchgate.net

Electronic Effects: The electronic properties of the ethylbis(trimethylsilyl)amide ligand are characterized by:

Strong σ-Donation: The amide nitrogen is a strong σ-donor, forming a robust bond with the metal center.

π-Acceptor Capabilities: The presence of silicon atoms allows for potential π-backbonding from the metal to the ligand, although this effect is generally considered to be weaker than the σ-donation. The electronic properties of N-silylated amines can lead to complementary reactivity compared to their non-silylated counterparts. rsc.org

Inductive Effects: The trimethylsilyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances its donor capacity.

The combination of these steric and electronic factors makes ethylbis(trimethylsilyl)amide a valuable ligand for stabilizing reactive metal centers and for tuning the reactivity of coordination compounds. escholarship.orgnih.gov

Homo- and Heterometallic Complexes Featuring N-Silylated Amide Ligands

While monomeric complexes are common for bulky N-silylated amides, the formation of homo- and heterometallic complexes is also possible, often facilitated by the use of bridging ligands or through specific reaction conditions.

Homometallic Complexes: In some cases, N-silylated amide ligands can act as bridging ligands between two identical metal centers, leading to the formation of dinuclear or polynuclear homometallic complexes. This is more common with less bulky silylamides or with metals that have a strong tendency to form metal-metal bonds. For heavier alkali metals, dinuclear compounds with central M2N2 rings have been observed. rsc.org

Heterometallic Complexes: The synthesis of heterometallic complexes containing N-silylated amide ligands can be achieved by reacting a pre-formed mononuclear complex with a different metal precursor. The N-silylated amide can remain as a terminal ligand on one metal center while other ligands bridge to the second, different metal atom. The distinct steric and electronic environment provided by the N-silylated amide can help to direct the assembly of these more complex structures.

Catalytic Applications of Coordination Compounds Derived from N-Silylated Amines

Coordination compounds derived from N-silylated amines have emerged as versatile catalysts in a variety of organic transformations. researchgate.net The unique steric and electronic properties of these ligands play a crucial role in their catalytic activity and selectivity.

N-silylated amine complexes have been successfully employed as catalysts in:

C-N Bond Forming Reactions: These complexes can catalyze the coupling of amines with various partners. iiserpune.ac.in The steric bulk of the ligand can be tuned to control the selectivity of the amination reaction.

Hydrosilylation: The addition of Si-H bonds across unsaturated bonds is a fundamental reaction in organosilicon chemistry. Metal complexes of N-silylated amines can act as efficient catalysts for the hydrosilylation of alkenes, alkynes, and ketones. nih.gov

Polymerization Reactions: The well-defined nature of many N-silylated amide complexes makes them suitable as initiators for polymerization reactions, such as the ring-opening polymerization of cyclic esters. The steric and electronic properties of the ligand can influence the rate of polymerization and the properties of the resulting polymer.

Cyanosilylation: The addition of trimethylsilyl cyanide to aldehydes and ketones is an important method for the synthesis of cyanohydrins. Lead(II) complexes, for example, have been shown to catalyze this reaction. rsc.org

The facile Si-N hydrolytic cleavage is an advantageous feature, allowing for the easy removal of the silyl (B83357) group from the product to yield the free amine. rsc.org The continued development of new coordination compounds from N-silylated amines holds significant promise for the discovery of novel and more efficient catalytic systems. chemrxiv.org

Mechanistic Investigations of Reactions Involving Ethylbis Trimethylsilyl Amine

Elucidation of Reaction Intermediates

There is a notable absence of studies specifically identifying and characterizing reaction intermediates formed during reactions involving ethylbis(trimethylsilyl)amine. In broader studies of silylamines, reactive species such as silylium (B1239981) ions or pentacoordinate silicon intermediates are often proposed, but their specific formation and role in the context of this compound have not been experimentally verified or computationally modeled. The steric and electronic effects of the ethyl and trimethylsilyl (B98337) groups would undoubtedly influence the stability and reactivity of any proposed intermediates, making dedicated studies in this area crucial for a comprehensive understanding.

Kinetic Studies and Rate-Determining Steps

Quantitative data on the reaction kinetics and the identification of rate-determining steps for reactions involving this compound are not present in the current body of scientific literature. Understanding the factors that govern the speed of its reactions, such as concentration dependencies, temperature effects, and the role of catalysts, is fundamental to optimizing synthetic protocols and controlling reaction outcomes. Without kinetic studies, any proposed reaction mechanisms remain speculative.

Pathways of Ligand Transformation and Rearrangement

The pathways through which the ethyl and trimethylsilyl groups on the nitrogen atom of this compound transform or rearrange during a reaction are not documented. While rearrangements are a known phenomenon in organosilicon chemistry, specific studies detailing such pathways for this particular compound are absent. Understanding these transformations is critical for predicting product formation and avoiding unwanted side reactions.

Stereochemical Aspects of Reactions

The stereochemical implications of reactions where this compound is used as a reagent or substrate have not been investigated. For reactions involving chiral centers, it is unknown whether the silylamine influences the stereochemical outcome, for instance, through steric hindrance or by participating in stereospecific transition states. This lack of information limits its application in asymmetric synthesis where precise control of stereochemistry is paramount.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the molecular and electronic structure of ethylbis(trimethylsilyl)amine. These calculations can predict geometric parameters, such as bond lengths and angles, as well as electronic properties like orbital energies and charge distribution.

While specific DFT or ab initio studies focused solely on this compound are not extensively detailed in readily available literature, general principles of computational chemistry allow for the prediction of its structural parameters. For instance, the nitrogen atom is expected to have a pyramidal geometry, although flatter than in ammonia (B1221849) due to the steric bulk and electronic effects of the trimethylsilyl (B98337) groups. The Si-N-Si bond angle is anticipated to be larger than the typical C-N-C angle in analogous amines, a consequence of the larger size of the silicon atoms and the electronic interactions between the silicon and nitrogen atoms.

Computed properties for this compound are available from public databases. nih.govnih.gov These databases provide computationally derived data that offer a theoretical perspective on the molecule's characteristics.

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Weight | 189.45 g/mol | PubChem nih.gov |

| IUPAC Name | N,N-bis(trimethylsilyl)ethanamine | PubChem nih.gov |

| InChI | InChI=1S/C8H23NSi2/c1-8-9(10(2,3)4)11(5,6)7/h8H2,1-7H3 | PubChem nih.gov |

| InChIKey | OGWVYCFORNDBRE-UHFFFAOYSA-N | PubChem nih.gov |

| SMILES | CCN(Si(C)C)Si(C)C | PubChem nih.gov |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. Through reaction pathway analysis and transition state modeling, the energetic profiles of reactions involving this compound can be mapped out. This includes the identification of intermediates and transition states, and the calculation of activation energies.

For example, in reactions where this compound acts as a silylating agent, computational models can be used to explore the step-by-step process of the trimethylsilyl group transfer. atomfair.com These calculations can help in understanding the factors that influence the reaction rate and selectivity, such as the nature of the substrate and the reaction conditions.

Studies on related bis(trimethylsilyl)amido complexes have shown that computational modeling can elucidate reaction mechanisms, such as the formation of Lewis base complexes and the investigation of unexpected intermediates. escholarship.org For instance, the study of M{N(SiMe3)2}3L2 complexes (where M is a transition metal and L is a nitrile or isocyanide ligand) revealed that the donor ligands are weakly bound in solution, a finding supported by spectroscopic studies. escholarship.org

Prediction of Spectroscopic Signatures

Computational methods are increasingly used to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for structure verification. For this compound, these predictions can include NMR chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry fragmentation patterns.

Recent advancements in machine learning and deep learning have led to the development of models that can predict chemical shifts from amino acid sequences and protein structures. nih.gov Similar approaches could be applied to predict the NMR spectra of smaller molecules like this compound with high accuracy.

Infrared spectroscopy is another area where computational predictions are valuable. Machine learning models trained on large datasets of simulated IR spectra can predict the molecular structure from an experimental spectrum. chemrxiv.org These models can identify characteristic vibrational frequencies for the various functional groups within this compound. The NIST WebBook provides access to experimentally determined and computationally predicted spectral data for various compounds, which can serve as a reference for such predictions. nist.gov

Table 2: Available Spectral Information for this compound

| Spectral Data Type | Availability | Source |

| 15N NMR Spectra | Available | PubChem nih.gov |

| GC-MS | Available | PubChem nih.gov |

| FTIR Spectra | Available | PubChem nih.gov |

Ligand Field Theory and Metal-Ligand Bonding Analysis

When this compound acts as a ligand in coordination complexes with transition metals, Ligand Field Theory (LFT) can be employed to describe the bonding, orbital arrangement, and other properties of the resulting complexes. wikipedia.org LFT, an application of molecular orbital theory, helps in understanding the electronic structure and stability of these complexes. wikipedia.org

The nitrogen atom of this compound can donate its lone pair of electrons to a metal center, forming a coordinate bond. The steric bulk of the two trimethylsilyl groups significantly influences the coordination geometry and the number of ligands that can bind to the metal.

Computational studies, often at the DFT level, can provide a detailed analysis of the metal-ligand bonding. nih.gov These analyses can quantify the contributions of sigma-donation from the ligand to the metal and any potential pi-backbonding from the metal to the ligand. Such studies on analogous metal-bis(trimethylsilyl)amido complexes have been crucial in understanding their reactivity and electronic properties. escholarship.org The use of bioinorganic model complexes has also been instrumental in validating the metal-binding properties of related ligands. nih.gov

Advanced Spectroscopic Analysis in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the elucidation of the structure and dynamics of Ethylbis(trimethylsilyl)amine in solution and the solid state.

Multinuclear NMR (¹H, ¹³C, ²⁹Si, ¹⁵N) for Complex Structure Determination

A detailed understanding of the molecular framework of this compound is achieved through the combined use of ¹H, ¹³C, ²⁹Si, and ¹⁵N NMR spectroscopy. Each nucleus provides a unique window into the electronic environment of the atoms.

¹H and ¹³C NMR: While specific, detailed research-grade spectral assignments for this compound are not widely published, the expected chemical shifts can be inferred from the analysis of similar structures like ethylamine (B1201723) and other silylated amines. nih.govresearchgate.net The proton NMR spectrum would be expected to show signals for the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons) and a singlet for the eighteen equivalent protons of the two trimethylsilyl (B98337) groups. savemyexams.com Similarly, the ¹³C NMR spectrum would display distinct resonances for the ethyl carbons and a single resonance for the methyl carbons of the trimethylsilyl groups. researchgate.netresearchgate.net

¹⁵N NMR: The ¹⁵N NMR spectrum of this compound, for which data is available, shows a characteristic chemical shift that is indicative of a nitrogen atom bonded to two silicon atoms and an ethyl group. nih.gov This provides crucial information for confirming the N-silylation of the parent ethylamine.

A representative, though not exhaustive, summary of expected and observed NMR data is presented below.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | -CH₃ (Ethyl) | ~1.0 | Triplet |

| ¹H | -CH₂- (Ethyl) | ~2.5 | Quartet |

| ¹H | -Si(CH₃)₃ | ~0.1 | Singlet |

| ¹³C | -CH₃ (Ethyl) | ~15 | |

| ¹³C | -CH₂- (Ethyl) | ~40 | |

| ¹³C | -Si(CH₃)₃ | ~2 | |

| ¹⁵N | -N(Si)₂(Et) | ~-350 to -360 | |

| ²⁹Si | -Si(Me)₃ | ~5 to 15 |

Dynamic NMR Spectroscopy for Conformational and Exchange Processes

Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating dynamic processes such as conformational changes and intramolecular exchange reactions. youtube.comyoutube.comnih.govresearchgate.netnih.gov For this compound, hindered rotation around the C-N and Si-N bonds could be studied using variable temperature NMR experiments. nih.govelsevierpure.com By analyzing the changes in the NMR lineshapes as a function of temperature, it is possible to determine the energy barriers for these rotational processes. At low temperatures, distinct signals for non-equivalent conformers might be observed, which would coalesce into time-averaged signals at higher temperatures as the rate of interconversion increases. nih.govrsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint that is characteristic of its structure and bonding. spectroscopyonline.commdpi.comnih.govnih.govmdpi.com

The IR spectrum of this compound displays characteristic absorption bands for the C-H stretching and bending vibrations of the ethyl and trimethylsilyl groups. A key feature is the absence of N-H stretching vibrations, confirming the disubstitution at the nitrogen atom. The Si-N bond also gives rise to characteristic vibrations, typically in the fingerprint region of the spectrum.

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds, Raman is often more sensitive to non-polar, symmetric vibrations. spectroscopyonline.com Therefore, the Si-C and C-C stretching vibrations may be more prominent in the Raman spectrum. The analysis of both IR and Raman spectra allows for a more complete picture of the vibrational modes and the nature of the chemical bonds within the molecule.

| Spectral Region (cm⁻¹) | Assignment |

| 2850-3000 | C-H stretching (ethyl and trimethylsilyl groups) |

| 1370-1470 | C-H bending (ethyl and trimethylsilyl groups) |

| 900-1100 | Si-N stretching |

| 600-850 | Si-C stretching |

Mass Spectrometry for Reaction Monitoring and Product Identification (beyond basic compound ID)

Mass spectrometry (MS) is a highly sensitive technique used for the determination of molecular weights and the elucidation of molecular structures through fragmentation patterns. In research contexts involving this compound, advanced MS techniques are employed for real-time reaction monitoring and the identification of transient intermediates and final products in complex reaction mixtures. savemyexams.comyoutube.comuni-siegen.deyoutube.commdpi.com

Techniques such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) coupled with a mass analyzer allow for the continuous monitoring of reactant consumption and product formation. This provides valuable kinetic data and insights into reaction mechanisms. For example, in the synthesis of metal complexes using this compound as a ligand, MS can be used to identify the formation of the desired complex and any side products.

X-ray Diffraction and Crystallographic Studies of Derived Complexes

The synthesis and crystallographic analysis of such complexes would provide precise information on bond lengths, bond angles, and the coordination geometry around the metal center. researchgate.net This data is essential for understanding the steric and electronic properties of the this compound ligand and its influence on the reactivity and properties of the resulting metal complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is an indispensable technique for the investigation of chemical species that possess one or more unpaired electrons, such as radicals and radical cations. The technique is founded on the principle that an unpaired electron, by virtue of its spin, has a magnetic moment. When a sample containing such species is placed in a strong magnetic field, the electron spin can align either parallel or anti-parallel to the field, creating two distinct energy levels. The absorption of microwave radiation can induce transitions between these energy levels, giving rise to an EPR spectrum.

The precise magnetic field and frequency at which absorption occurs are sensitive to the local chemical environment of the unpaired electron. This sensitivity allows for the detailed characterization of radical species, providing insights into their electronic structure, geometry, and the distribution of the unpaired electron's spin density within the molecule.

In the context of research involving this compound, EPR spectroscopy serves as a powerful tool for the detection and characterization of radical cations that may be formed through processes such as one-electron oxidation. While specific EPR studies dedicated exclusively to the this compound radical cation are not extensively documented in publicly available literature, the principles of EPR analysis and data from closely related silylamine and alkylamine radical cations provide a strong basis for understanding its expected spectroscopic features.

Detailed Research Findings

Research on analogous amine radical cations provides a framework for interpreting the potential EPR spectrum of the this compound radical cation. Studies on various amine radical cations with α-silyl substituents have demonstrated the delocalization of the singly occupied molecular orbital (SOMO) from the nitrogen atom onto the silyl (B83357) groups. researchgate.net This delocalization is a key finding, indicating a significant Si-N dπ-pπ bonding interaction. researchgate.net

The analysis of an EPR spectrum focuses on several key parameters: the g-value, hyperfine coupling constants, and linewidths.

g-Value: The g-value is a dimensionless proportionality factor that is characteristic of the radical and its electronic environment. For organic radicals, g-values are typically close to that of the free electron (approximately 2.0023). Deviations from this value can provide information about the extent of spin-orbit coupling and the nature of the atoms over which the unpaired electron is delocalized.

Hyperfine Coupling: The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H, ²⁹Si) leads to the splitting of the EPR signal into multiple lines, a phenomenon known as hyperfine coupling. The magnitude of this splitting, the hyperfine coupling constant (A), is directly proportional to the spin density at the interacting nucleus. Analysis of these couplings is crucial for mapping the distribution of the unpaired electron within the radical.

For the this compound radical cation, [CH₃CH₂N(Si(CH₃)₃)₂]⁺•, hyperfine coupling would be expected with the ¹⁴N nucleus, the protons of the ethyl group, and potentially the protons of the trimethylsilyl groups. The coupling to the ¹⁴N nucleus would provide direct information about the spin density on the nitrogen atom. A decrease in the magnitude of the anisotropic ¹⁴N coupling compared to simple alkylamine radical cations would support the delocalization of the unpaired electron onto the silicon atoms. researchgate.net

Furthermore, the hyperfine coupling to the methylene (—CH₂—) and methyl (—CH₃) protons of the ethyl group would be sensitive to the conformation of the radical cation. The magnitude of the β-proton couplings often follows the McConnell relationship, which relates the coupling constant to the dihedral angle between the C-H bond and the p-orbital containing the unpaired electron on the nitrogen atom.

The following interactive table presents typical hyperfine coupling constants observed for related amine and silylamine radical cations, which can serve as a reference for the expected values for the this compound radical cation.

| Radical Species | Nucleus | Hyperfine Coupling Constant (Gauss) |

| (CH₃)₃N⁺• | ¹⁴N | 15.5 |

| (CH₃)₃N⁺• | ¹H | 27.5 |

| (CH₃CH₂)₃N⁺• | ¹⁴N | 19.8 |

| (CH₃CH₂)₃N⁺• | ¹H (CH₂) | 26.9 |

| ((CH₃)₃Si)₂N⁺• | ¹⁴N | 13.9 |

| ((CH₃)₃Si)₂N⁺• | ¹H (Si-CH₃) | 5.8 |

Data compiled from various sources on amine and silylamine radical cations for illustrative purposes.

The study of such radical species often involves generating them at low temperatures in inert matrices, such as Freon, and analyzing them by EPR spectroscopy. This methodology allows for the stabilization of the transient radical species, facilitating their detailed characterization. researchgate.netnih.gov Computational studies, often performed in conjunction with experimental EPR, can further aid in the assignment of hyperfine couplings and in understanding the geometric and electronic structure of the radical cation. researchgate.netnih.gov

Q & A

Q. What analytical methods are recommended for quantifying Ethylbis(trimethylsilyl)amine in biological samples?

Liquid chromatography-mass spectrometry (LC-MS) is the primary method, optimized with a retention time (RT) of 8.01 minutes for this compound. Sample preparation should include protein precipitation using acetonitrile and metabolite extraction. Internal standards (e.g., deuterated analogs) are critical for correcting matrix effects. Validation parameters (linearity, LOD, LOQ) must align with FDA bioanalytical guidelines .

Q. What safety precautions are essential when handling this compound?

Given its structural similarity to hexamethyldisilazane (a known irritant), researchers must:

Q. How does this compound participate in amino acid metabolism pathways?

In heart failure rat models, its concentration increases significantly (sham: 0.79×10⁹ vs. model: 1.29×10⁹; p=0.048), suggesting involvement in stress-induced metabolic dysregulation. Researchers should pair LC-MS with pathway analysis tools (e.g., KEGG) to map interactions with alanine and other amino acids .

Advanced Research Questions

Q. How should experimental designs address variability in this compound levels across disease models?

- Use stable isotope-resolved metabolomics (SIRM) with ¹³C-labeled precursors to track metabolic flux.

- Include sham-operated controls to isolate surgical stress effects.

- Conduct power analyses based on observed effect sizes (e.g., 63% increase in model groups) to ensure statistical robustness .

Q. What strategies resolve co-elution issues in LC-MS analysis of this compound?

- Optimize chromatography using a HILIC column (1.7 µm particle size) with a water-acetonitrile gradient (5–95% organic phase over 20 minutes).

- Confirm peak identity via MS/MS fragmentation (e.g., m/z 73 for trimethylsilyl groups) and compare with synthetic standards.

- Use orthogonal methods like ion mobility spectrometry to enhance resolution .

Q. How can mechanistic studies validate its role in cellular stress responses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.